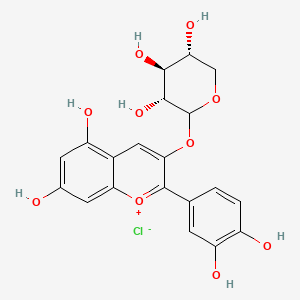

Cyanidin 3-xyloside

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3R,4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17+,18-,20?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTBMTXABUAMJS-LSIKGPDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29761-24-8 | |

| Record name | Cyanidin 3-xyloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29761-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Cyanidin 3-xyloside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue pigmentation in a variety of plant species. This technical guide provides an in-depth overview of the primary natural sources of Cyanidin 3-xyloside, its distribution within the plant kingdom, and a detailed examination of the analytical methodologies used for its quantification. Furthermore, this document elucidates the biosynthetic pathway of its aglycone, cyanidin, and explores the potential signaling pathways modulated by related cyanidin glycosides, offering insights into its mechanism of action and potential therapeutic applications.

Natural Sources and Distribution

This compound is found in a range of fruits, vegetables, and flowers. Its presence is particularly notable in dark-colored berries. The distribution is widespread, but concentrations can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest.

Table 1: Quantitative Distribution of this compound in Various Plant Sources

| Plant Source | Scientific Name | Plant Part | Concentration (mg/100g fresh weight) | Reference(s) |

| Black Chokeberry | Aronia melanocarpa | Fruit | 45.91 | [1] |

| Apple | Malus pumila | Fruit | 0.059 | [1] |

| Blackberry | Rubus spp. | Fruit | Not explicitly quantified for 3-xyloside, but a significant component of total anthocyanins. | [1] |

| Raspberry | Rubus spp. | Fruit | Present, but often less abundant than other cyanidin glycosides. | [1] |

| Common Grape | Vitis vinifera | Fruit | Detected, but not quantified. | [1] |

| Summer Grape | Vitis aestivalis | Fruit | Detected. | [2] |

| Black Elderberry | Sambucus nigra | Fruit | Detected, but not quantified. | [1] |

| Purple Sunflower | Helianthus annuus | Hulls | Isolated from this source. | [3] |

| Blackcurrant | Ribes nigrum | Fruit | Detected. | [2] |

Biosynthesis of this compound

The biosynthesis of this compound begins with the production of its aglycone, cyanidin, through the well-established flavonoid biosynthetic pathway. This pathway initiates from the general phenylpropanoid pathway.

Cyanidin Biosynthesis

The formation of cyanidin involves the convergence of the shikimate and polyketide synthase pathways. L-phenylalanine, derived from the shikimate pathway, is converted to 4-coumaroyl-CoA. This molecule then enters the flavonoid pathway, where it is condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. Subsequent enzymatic reactions involving chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and dihydroflavonol 4-reductase (DFR) lead to the formation of leucocyanidin (B1674801). Finally, anthocyanidin synthase (ANS) catalyzes the oxidation of leucocyanidin to produce the unstable cyanidin aglycone.

Glycosylation: The Final Step

The cyanidin aglycone is stabilized through glycosylation, a reaction catalyzed by UDP-glycosyltransferases (UGTs). Specifically, the formation of this compound involves the transfer of a xylose moiety from UDP-xylose to the 3-hydroxyl group of the cyanidin C-ring. While the specific xylosyltransferase responsible for this reaction in many plant species is yet to be fully characterized, enzymes such as UDP-xylose:anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase have been identified, demonstrating the enzymatic basis for xylosylation of anthocyanins.[4] In some cases, the formation of more complex glycosides occurs, such as in Daucus carota, where a UDP-xylose: cyanidin 3-galactoside xylosyltransferase (CGXT) has been characterized.[5]

Experimental Protocols

The extraction, isolation, and quantification of this compound are critical for research and developmental applications. The following sections outline standard methodologies.

Extraction

A common and effective method for extracting anthocyanins, including this compound, from plant material involves the use of acidified organic solvents.

-

Sample Preparation: Fresh plant material is typically frozen in liquid nitrogen and ground into a fine powder to maximize the surface area for extraction.

-

Solvent System: A mixture of methanol (B129727) or ethanol (B145695) with a small percentage of acid (e.g., 0.1-1% hydrochloric acid or formic acid) is commonly used. The acidic conditions help to stabilize the flavylium (B80283) cation form of the anthocyanin, which is the most colored and stable form.

-

Extraction Procedure: The powdered plant material is macerated in the acidified solvent. The process can be enhanced by agitation (e.g., shaking or stirring) and sonication to improve solvent penetration and extraction efficiency. The extraction is typically performed at low temperatures and in the dark to minimize degradation of the light- and heat-sensitive anthocyanins.

-

Purification: The crude extract is then filtered or centrifuged to remove solid plant debris. The resulting supernatant contains the anthocyanin extract.

Isolation

For the purification of this compound from a crude extract, chromatographic techniques are employed.

-

Solid-Phase Extraction (SPE): C18 cartridges are often used for the initial cleanup and concentration of anthocyanins from the crude extract.

-

Column Chromatography: Techniques such as Sephadex LH-20 column chromatography can be used for further purification, separating anthocyanins from other phenolic compounds.

-

High-Performance Countercurrent Chromatography (HPCCC): This is a preparative technique that has been successfully used for the isolation of pure anthocyanins, including cyanidin glycosides. A common solvent system for HPCCC is tert-butyl methyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid.[6]

Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the gold standard for the quantification of this compound.

-

Instrumentation: A typical setup includes an HPLC system with a C18 reversed-phase column.

-

Mobile Phase: A gradient elution is commonly used, typically consisting of two solvents:

-

Solvent A: Acidified water (e.g., 0.5% formic acid in water).

-

Solvent B: Acetonitrile or methanol.

-

-

Detection:

-

HPLC-DAD: Detection is performed at the visible maximum absorption wavelength for anthocyanins, which is around 520 nm. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a pure standard of this compound.

-

HPLC-MS/MS: For higher sensitivity and selectivity, tandem mass spectrometry is used. The analysis is typically performed in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the parent ion of this compound and its characteristic fragment ions.

-

-

Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.

Biological Activity and Signaling Pathways

While research specifically on this compound is ongoing, the biological activities of the closely related Cyanidin 3-O-glucoside (C3G) have been extensively studied. Given the identical aglycone, it is highly probable that this compound shares similar mechanisms of action. These activities are primarily attributed to its antioxidant and anti-inflammatory properties, which are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

Cyanidin glycosides are potent antioxidants. Their mechanism of action involves the direct scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense systems. This is largely attributed to the phenolic structure of the cyanidin aglycone.

Anti-inflammatory Effects via NF-κB and MAPK Signaling

Chronic inflammation is a key driver of many diseases. Cyanidin glycosides have been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Cyanidin-3-O-glucoside has been shown to suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This prevents the translocation of the active p65 subunit of NF-κB to the nucleus.

The MAPK signaling cascade, which includes ERK, JNK, and p38, is also activated by inflammatory stimuli and plays a crucial role in the production of inflammatory mediators. C3G has been demonstrated to inhibit the phosphorylation of these key MAPK proteins, thereby downregulating the inflammatory response.

Modulation of Metabolic Pathways via AMPK Signaling

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can have beneficial effects on conditions such as obesity and type 2 diabetes. Cyanidin-3-O-glucoside has been shown to activate AMPK in hepatocytes.[7] This activation leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. The resulting decrease in malonyl-CoA levels leads to an increase in carnitine palmitoyltransferase 1 (CPT-1) activity and subsequent enhancement of fatty acid oxidation.

Conclusion

This compound is a widely distributed anthocyanin with significant potential for applications in the fields of nutrition, pharmaceuticals, and cosmetics. Its presence in common dietary sources, coupled with its potent antioxidant and anti-inflammatory properties, makes it a compound of great interest for further research and development. The methodologies for its extraction and quantification are well-established, providing a solid foundation for future studies. The elucidation of its interactions with key cellular signaling pathways, such as NF-κB, MAPK, and AMPK, offers valuable insights into its mechanisms of action and highlights its potential as a therapeutic agent for a variety of chronic diseases. Further investigation into the specific biological activities of this compound, as distinct from other cyanidin glycosides, is warranted to fully realize its potential.

References

- 1. Showing Compound this compound (FDB017173) - FooDB [foodb.ca]

- 2. Cyanidin 3-O-xyloside | C20H19O10+ | CID 87948385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. KEGG ENZYME: 2.4.2.51 [genome.jp]

- 5. Purification and characterization of glycosyltransferases involved in anthocyanin biosynthesis in cell-suspension cultures of Daucus carota L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 7. Cyanidin-3-O-β-glucoside regulates fatty acid metabolism via an AMP-activated protein kinase-dependent signaling pathway in human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Cyanidin 3-Xyloside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of cyanidin (B77932) 3-xyloside and related xylosylated anthocyanins in plants. It details the core enzymatic pathways, presents quantitative data, outlines experimental protocols, and includes visualizations of the key processes to support research and development in the fields of plant biochemistry, natural product chemistry, and pharmacology.

Introduction

Cyanidin 3-xyloside is a type of anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants. Beyond their role as natural colorants, anthocyanins, including this compound, are of significant interest due to their potential health benefits, which include antioxidant, anti-inflammatory, and anti-cancer properties. Understanding the biosynthetic pathway of this compound is crucial for its potential production through metabolic engineering and for harnessing its therapeutic potential. This guide focuses on the core enzymatic steps leading to the formation of cyanidin and its subsequent xylosylation.

Core Biosynthetic Pathways

The formation of cyanidin-based xylosides in plants involves a multi-step process that begins with the general phenylpropanoid pathway, leading to the flavonoid pathway, and culminating in the anthocyanin-specific pathway. The final xylosylation step can occur through at least two distinct routes.

Phenylpropanoid and Flavonoid Pathways: The Precursors to Cyanidin

The biosynthesis of all flavonoids starts with the amino acid phenylalanine. A series of enzymatic reactions converts phenylalanine into 4-coumaroyl-CoA, a key entry point into the flavonoid pathway. The subsequent steps leading to the formation of cyanidin are catalyzed by a series of well-characterized enzymes:

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Converts naringenin chalcone to its isomeric flavanone, naringenin.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (B1209521).

-

Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates dihydrokaempferol to produce dihydroquercetin.

-

Dihydroflavonol 4-Reductase (DFR): Reduces dihydroquercetin to leucocyanidin (B1674801).

-

Anthocyanidin Synthase (ANS) or Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucocyanidin to form the unstable colored anthocyanidin, cyanidin.

Biosynthesis of the Sugar Donor: UDP-Xylose

The xylosylation of cyanidin requires the activated sugar donor, UDP-xylose. In plants, UDP-xylose is primarily synthesized from UDP-glucose through a two-step enzymatic process.

-

UDP-Glucose 6-Dehydrogenase (UGD): Oxidizes UDP-glucose to UDP-glucuronic acid.

-

UDP-Xylose Synthase (UXS) / UDP-Glucuronic Acid Decarboxylase: Decarboxylates UDP-glucuronic acid to form UDP-xylose.

Xylosylation of Cyanidin: Two Potential Pathways

The final step in the formation of a xylosylated cyanidin derivative involves the transfer of a xylose moiety from UDP-xylose to the cyanidin aglycone. Based on current literature, this can occur via two main routes:

Pathway A: Direct Xylosylation (Hypothetical)

This pathway would involve the direct transfer of xylose to the 3-hydroxyl group of cyanidin, catalyzed by a hypothetical UDP-xylose:anthocyanidin 3-O-xylosyltransferase . While plausible, a specific enzyme with these precise characteristics has not yet been isolated and biochemically characterized in detail.

Pathway B: Sequential Glycosylation

This is a more extensively documented pathway where cyanidin is first glycosylated with another sugar (e.g., glucose or galactose), followed by the addition of xylose to this sugar residue.

-

Step 1: Initial Glycosylation: An enzyme such as UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or 3GT) or UDP-galactose:cyanidin 3-O-galactosyltransferase (CGT) transfers a glucose or galactose moiety to the 3-hydroxyl group of cyanidin, forming cyanidin 3-O-glucoside or cyanidin 3-O-galactoside, respectively.

-

Step 2: Xylosylation of the Glycoside: A second glycosyltransferase then adds a xylose residue to the existing sugar. Examples include:

-

UDP-xylose:anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase: This enzyme, identified in Arabidopsis thaliana and Matthiola incana, transfers xylose to the 2'''-hydroxyl group of the glucose moiety of cyanidin 3-O-glucoside, forming cyanidin 3-O-xylosyl(1→2)glucoside.[1][2]

-

UDP-xylose:cyanidin 3-galactoside 2''-O-xylosyltransferase (CGXT): Characterized in carrot (Daucus carota) cell cultures, this enzyme adds xylose to the 2''-hydroxyl group of the galactose moiety of cyanidin 3-O-galactoside.[3]

-

Quantitative Data

Quantitative analysis of the enzymes and products in the this compound biosynthesis pathway is essential for understanding its regulation and for metabolic engineering efforts. The following tables summarize available data.

Table 1: Kinetic Parameters of Related Glycosyltransferases

| Enzyme | Substrate(s) | Km (µM) | Vmax / kcat | Plant Source | Reference |

| Flavonoid 3-O-glycosyltransferase (Fh3GT1) | Cyanidin, UDP-glucose | 13.9 ± 1.2 (Cyanidin) | 1.1 ± 0.0 (kcat, s-1) | Freesia hybrida | [4] |

| Flavonoid 3-O-glycosyltransferase (Fh3GT1) | Delphinidin, UDP-glucose | 10.9 ± 1.1 (Delphinidin) | 1.3 ± 0.0 (kcat, s-1) | Freesia hybrida | [4] |

| Prenylflavonol 3-O-rhamnoside: 2″-O-xylosyltransferase (EpF3R2″XylT) | Icariin, UDP-xylose | 159.2 ± 15.3 (Icariin) | 0.023 ± 0.001 (kcat, s-1) | Epimedium pubescens | [5] |

Table 2: Concentration of this compound in Plant Tissues

| Plant Species | Tissue | Concentration (mg/100g FW) | Reference |

| Black Chokeberry (Aronia melanocarpa) | Fruit | 43.76 - 48.05 | [6] |

| Black Raspberry (Rubus occidentalis) | Fruit | Present, but not quantified as a single compound | [7] |

| Saskatoon Berry (Amelanchier alnifolia) | Fruit | Detected in human plasma and urine after consumption | [8] |

| Purple Sunflower (Helianthus annuus) | Hulls | Isolated from this source | [9] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the study of this compound biosynthesis.

Enzyme Assay for Anthocyanin Xylosyltransferase

This protocol is a generalized procedure for determining the activity of an anthocyanin xylosyltransferase, such as UDP-xylose:anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase.

Methodology:

-

Enzyme Extraction: Homogenize plant tissue in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors and PVPP). Centrifuge to remove cell debris and use the supernatant for the assay. For recombinant enzymes, use the purified protein solution.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Enzyme extract or purified enzyme.

-

Acceptor substrate (e.g., cyanidin 3-O-glucoside).

-

Sugar donor: UDP-xylose, often radiolabeled (e.g., UDP-[14C]xylose) for sensitive detection.

-

Reaction buffer (e.g., Tris-HCl, pH 7.5).

-

Dithiothreitol (DTT) to maintain a reducing environment.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solvent such as ice-cold methanol (B129727) or ethanol (B145695).

-

Product Analysis:

-

Separate the reaction products from the substrates using High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Monitor the elution profile using a UV-Vis detector at the characteristic wavelength for anthocyanins (around 520 nm).

-

If a radiolabeled sugar donor was used, collect fractions and quantify the radioactivity of the product peak using a scintillation counter.

-

-

Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit time. For kinetic analysis, vary the substrate concentrations and determine Km and Vmax values using Michaelis-Menten kinetics.

Extraction and Quantification of this compound from Plant Material

This protocol outlines the steps for extracting and quantifying this compound from plant tissues.

Methodology:

-

Sample Preparation: Freeze-dry fresh plant material to preserve the anthocyanins and grind it into a fine powder.

-

Extraction: Extract the powdered tissue with an acidified solvent (e.g., methanol or ethanol with 0.1-1% HCl or formic acid) to stabilize the anthocyanins in their colored flavylium (B80283) cation form. Sonication or shaking can be used to improve extraction efficiency.

-

Filtration and Concentration: Centrifuge the extract and collect the supernatant. The solvent can be removed under vacuum to concentrate the anthocyanins.

-

Purification (Optional but Recommended): For cleaner samples, perform solid-phase extraction (SPE) using a C18 cartridge to remove sugars, organic acids, and other polar compounds.

-

HPLC-MS/MS Analysis:

-

Separation: Use a C18 reversed-phase HPLC column with a gradient elution system, typically involving acidified water and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection and Identification: Couple the HPLC to a mass spectrometer (MS). Use electrospray ionization (ESI) in positive ion mode. Identify this compound based on its retention time and its specific mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS mode.

-

Quantification: Create a standard curve using a purified this compound standard of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

Conclusion

The biosynthesis of this compound and related compounds is a complex process involving multiple enzymatic steps. While the general flavonoid and anthocyanin pathways are well-established, the specific xylosylation steps are less universally characterized. The predominant route appears to be a sequential glycosylation, where a xylose moiety is added to a pre-existing glucose or galactose on the cyanidin backbone. Further research is needed to identify and characterize a putative direct cyanidin 3-O-xylosyltransferase. The information and protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing the potential of these bioactive compounds for various applications.

References

- 1. Uridine 5'-diphosphate-xylose: anthocyanidin 3-O-glucose-xylosyltransferase from petals of Matthiola incana R.Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Purification and characterization of glycosyltransferases involved in anthocyanin biosynthesis in cell-suspension cultures of Daucus carota L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Biochemical and Molecular Characterization of a Flavonoid 3-O-glycosyltransferase Responsible for Anthocyanins and Flavonols Biosynthesis in Freesia hybrida [frontiersin.org]

- 5. A Novel 3-O-rhamnoside: 2″-O-xylosyltransferase Responsible for Terminal Modification of Prenylflavonol Glycosides in Epimedium pubescens Maxim. [mdpi.com]

- 6. Concentration data for Cyanidin 3-O-xyloside in Black chokeberry - Phenol-Explorer [phenol-explorer.eu]

- 7. researchgate.net [researchgate.net]

- 8. research-groups.usask.ca [research-groups.usask.ca]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Cyanidin 3-xyloside: Chemical and Physical Properties for Researchers and Drug Development Professionals

Introduction: Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue pigments in various fruits and vegetables. It is notably found in black chokeberries, blackberries, raspberries, and apples.[1] As a potent antioxidant, Cyanidin 3-xyloside is the subject of growing interest within the scientific community for its potential therapeutic applications in diseases associated with oxidative stress and inflammation. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its analysis, and insights into its biological signaling pathways.

Chemical and Physical Properties

This compound is a glycoside of cyanidin, where a xylose sugar molecule is attached at the 3-position of the C-ring of the cyanidin aglycone. This glycosylation enhances its stability and water solubility compared to the aglycone.

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(β-D-xylopyranosyloxy)-1-benzopyrylium chloride | [2] |

| Synonyms | Cyanidin-3-O-xyloside | [1] |

| CAS Number | 29761-24-8 | [2] |

| Molecular Formula | C₂₀H₁₉ClO₁₀ | [1] |

| Molecular Weight | 454.81 g/mol | [1] |

| Melting Point | >105 °C (decomposition) | |

| Solubility | Soluble in polar solvents such as methanol (B129727), ethanol (B145695), and water.[3][4] | [3][4] |

| UV-Vis λmax | ~520 nm (in acidic methanol) | [2][5] |

Spectral Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of this compound. While raw spectral data is extensive, key chemical shifts are summarized below based on published literature. Spectra are typically recorded in deuterated methanol with a small amount of acid to maintain the flavylium (B80283) cation form.[3]

| ¹H-NMR (in CD₃OD/CF₃COOD) | Chemical Shift (δ, ppm) |

| H-4 | ~8.92 (s) |

| Aromatic Protons | 6.5 - 9.0 |

| ¹³C-NMR (in CD₃OD/CF₃COOD) | Chemical Shift (δ, ppm) |

| C-2'' | ~67.4 |

| C-4'' | ~65.9 |

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the extraction and purification of this compound from plant material, such as berries, is outlined below.

Workflow for Isolation and Purification:

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Homogenize fresh or frozen plant material with a cold solvent, typically methanol or ethanol containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid), to stabilize the anthocyanins in their flavylium cation form.[5][6] The ratio of plant material to solvent is typically 1:10 (w/v). The extraction is often performed in the dark and at low temperatures to minimize degradation.

-

Filtration and Concentration: The crude extract is filtered or centrifuged to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Purification by Solid-Phase Extraction (SPE): The concentrated extract is redissolved in acidified water and loaded onto a pre-conditioned C18 SPE cartridge.[7] Sugars and other polar impurities are washed from the cartridge with acidified water.

-

Elution: this compound and other anthocyanins are then eluted from the cartridge with acidified methanol.[7]

-

Final Preparation: The eluate can be concentrated and lyophilized to obtain a purified powder of this compound. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode-Array Detector (DAD) is the standard method for the quantification of this compound in extracts.

Methodology:

-

Sample Preparation: The purified extract or a direct extract from the plant material is filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8][9]

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more nonpolar compounds.

-

Flow Rate: A flow rate of 0.8 to 1.0 mL/min is common.[8]

-

Detection: The chromatogram is monitored at the visible maximum absorption wavelength of cyanidin glycosides, which is approximately 520 nm.[9][10]

-

-

Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of compounds like this compound.

Workflow for DPPH Assay:

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Also, prepare a series of dilutions of the this compound sample and a positive control (e.g., ascorbic acid or Trolox).

-

Reaction: In a microplate well or a cuvette, add a specific volume of the sample (or standard/blank) to a volume of the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes) to allow the scavenging reaction to occur.

-

Measurement: The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (approximately 517 nm). A blank containing only the solvent and DPPH is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Biological Signaling Pathways

This compound, like other cyanidin glycosides, is believed to exert its biological effects, particularly its anti-inflammatory properties, through the modulation of key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. Cyanidin glycosides have been shown to inhibit this pathway.[11][12][13]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Key components of this pathway include p38 and Extracellular signal-Regulated Kinase (ERK). Phosphorylation (activation) of these kinases leads to the activation of downstream transcription factors that regulate the expression of inflammatory mediators. Studies have suggested that cyanidin glycosides can inhibit the phosphorylation of p38 and ERK.[11][14][15]

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Potential Role in HIF-1α Signaling

Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia) and has been implicated in inflammatory diseases such as atherosclerosis. Some studies suggest that anthocyanins, including this compound, may interact with and modulate the HIF-1 signaling pathway, contributing to their protective effects against atherosclerosis.[16][17][18]

Caption: Postulated interaction of this compound with the HIF-1α signaling pathway.

Conclusion

This compound is a promising natural compound with well-defined chemical and physical properties and significant antioxidant and anti-inflammatory potential. The methodologies outlined in this guide provide a foundation for researchers to isolate, identify, and quantify this anthocyanin, as well as to investigate its biological activities. Further research into its specific interactions with signaling pathways such as NF-κB, MAPK, and HIF-1α will be crucial in elucidating its mechanisms of action and advancing its potential development as a therapeutic agent.

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cambridge.org [cambridge.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. globalsciencebooks.info [globalsciencebooks.info]

- 13. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dietary Anthocyanins and Stroke: A Review of Pharmacokinetic and Pharmacodynamic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Unraveling anti-atherosclerosis mechanism of anthocyanins from Xinjiang wild cherry plum (Prunus divaricata Ledeb) via network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Cyanidin 3-Xyloside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-xyloside (C3X) is a member of the anthocyanin family, a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many fruits, vegetables, and flowers. Structurally, it consists of a cyanidin aglycone linked to a xylose sugar moiety. C3X is found naturally in various plant sources, including the hulls of purple sunflowers and as a component of berry fruits like black raspberries.[1][2][3][4]

The broader class of cyanidin glycosides is well-regarded for a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[5][6][7][8][9] These biological activities are largely attributed to their unique chemical structure, which enables them to act as powerful radical scavengers and modulators of critical cellular signaling pathways. This guide provides an in-depth technical overview of the known and inferred biological activities of Cyanidin 3-xyloside, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Antioxidant Activity

The primary and most studied biological function of anthocyanins is their antioxidant capacity. This activity is crucial for mitigating the oxidative stress implicated in numerous chronic diseases.

Mechanism of Action

The antioxidant protection mechanism of cyanidin glycosides is multifaceted and includes:

-

Scavenging of Reactive Oxygen Species (ROS): They can directly neutralize free radicals such as superoxide (B77818) and hydroxyl radicals by donating hydrogen atoms or electrons, which stabilizes the radicals.[7][10]

-

Chelation of Metal Ions: They can bind to transition metal ions like iron and copper, preventing them from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals.[7][11]

While direct studies on C3X are limited, research on the closely related cyanidin 3-xylosylrutinoside, a primary antioxidant in black raspberries, confirms its potent activity in DPPH, FRAP, and ABTS assays.[1][2] This provides strong evidence for the significant antioxidant potential of C3X.

Quantitative Antioxidant Data

The following table summarizes the antioxidant capacity of a representative cyanidin glycoside, Cyanidin 3-O-glucoside (C3G), to provide a comparative context for the expected potency of C3X.

| Biological Activity | Assay | Model System | Result (IC50) | Reference |

| Inhibition of Lipid Peroxidation | Copper-induced LDL Oxidation | Human Low-Density Lipoprotein (LDL) | 6.5 µM | [11] |

Experimental Protocols

This assay is a standard method for evaluating the free-radical scavenging ability of a compound in vitro.

-

Reagent Preparation: Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in methanol (B129727) (e.g., 1 mM).[12] Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[13]

-

Sample Preparation: Dissolve this compound or other test compounds in a suitable solvent (e.g., methanol) to create a series of concentrations.[14]

-

Reaction: In a 96-well microplate or cuvette, add a small volume of the sample solution (e.g., 100 µL) to a larger volume of the DPPH working solution (e.g., 100 µL).[14] Include a blank (solvent only) and a positive control (e.g., Ascorbic Acid).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[12][14]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[13][14]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

This cell-based assay provides a more biologically relevant measure of antioxidant activity, accounting for cell uptake and metabolism.[15][16]

-

Cell Culture: Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluency.[15][16][17]

-

Probe Loading: Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS). Add a solution of the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) to each well.[15][16]

-

Sample Treatment: Add the test compound (this compound) or a standard antioxidant (e.g., Quercetin) at various concentrations to the wells.[15][16] Incubate at 37°C for 60 minutes.

-

Induction of Oxidative Stress: Remove the treatment solution and wash the cells with DPBS. Add a Free Radical Initiator solution (e.g., AAPH) to all wells to induce ROS production.[15][17]

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity using a microplate reader at 37°C with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[15][17] Readings should be taken every 1-5 minutes for a total of 60 minutes.

-

Data Analysis: The antioxidant capacity is determined by calculating the area under the curve (AUC) and comparing the inhibition produced by the sample to that of the standard.

Visualization: DPPH Assay Workflow

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Cyanidin glycosides have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.

Mechanism of Action: NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.

-

Inactive State: In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by an inhibitory protein called IκBα.[18][19]

-

Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[18][20]

-

Translocation and Transcription: The degradation of IκBα exposes a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus. There, it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[18][19]

Studies on Cyanidin 3-O-glucoside (C3G) show that it exerts anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[21][22] This effectively suppresses the expression of downstream inflammatory mediators.[21][23] It is highly probable that C3X acts via a similar mechanism.

Quantitative Anti-inflammatory Data

The table below presents data on the effects of C3G on inflammatory markers, illustrating the potential activity of C3X.

| Biological Activity | Model System | Treatment | Effect | Reference |

| Anti-inflammatory | LPS-stimulated THP-1 Macrophages | C3G | Dose-dependent reduction in TNF-α, IL-1β, IL-6, IL-8 levels | [22] |

| Anti-inflammatory | TNF-α-stimulated Caco-2 cells | 20-40 µM C3G | Inhibition of NF-κB pathway, reduction in TNF-α & IL-8 gene expression | [21] |

Experimental Protocol: Western Blot for NF-κB Activation

This protocol is used to quantify changes in the phosphorylation and cellular location of key NF-κB pathway proteins.

-

Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates.[19] Once adhered, pre-treat cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate with an inflammatory agent like LPS (e.g., 100 ng/mL) for a short duration (e.g., 30 minutes) to observe phosphorylation events.[19]

-

Protein Extraction:

-

Nuclear/Cytoplasmic Fractionation: Wash cells with ice-cold PBS. Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's protocol to separate the two fractions.[19][24] This is critical for observing p65 translocation.

-

Whole-Cell Lysates: Alternatively, lyse cells with RIPA buffer containing protease and phosphatase inhibitors to analyze total protein phosphorylation.[19][20]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Mix 20-40 µg of protein with Laemmli sample buffer, boil, and load onto an SDS-polyacrylamide gel.[19] Separate proteins by electrophoresis, then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Phospho-p65, total p65, Phospho-IκBα, IκBα).[19] Use GAPDH or β-actin as a loading control for cytoplasmic fractions and Lamin B1 for nuclear fractions.[19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis can be used for quantification.

Visualization: NF-κB Signaling Pathway```dot

// Edges LPS -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> p_IkB; p_IkB -> degradation; IkB_NFkB -> IkB [style=invis]; IkB_NFkB -> NFkB [style=invis]; p_IkB -> IkB_NFkB [label="Releases NF-κB"]; NFkB -> NFkB_nuc [label="Translocates"]; NFkB_nuc -> DNA [label="Binds to"]; DNA -> Genes [label="Transcription"];

C3X -> IKK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Neuroprotective Effects

Emerging evidence highlights the potential of cyanidin glycosides in protecting against neurodegenerative diseases, where oxidative stress and inflammation play significant roles. [5][9]

Mechanism of Action

A study specifically investigating this compound in a zebrafish model of Alzheimer's disease (AD) provides direct evidence of its neuroprotective capabilities. [5]The key mechanisms identified were:

-

Amelioration of Behavioral Deficits: C3X treatment improved locomotor impairments induced by the neurotoxin aluminum chloride (AlCl3). [5]* Inhibition of Acetylcholinesterase (AChE): The compound suppressed the activity of AChE, an enzyme that degrades the neurotransmitter acetylcholine. [5]Inhibition of AChE is a primary therapeutic strategy for AD.

-

Reduction of Oxidative Stress: C3X decreased brain oxidative stress by enhancing the antioxidant defense system, including increasing levels of glutathione (B108866) (GSH) and superoxide dismutase (SOD) activity while reducing malondialdehyde (MDA) content. [5] Other cyanidin derivatives have also been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD, and prevent neuronal death. [25][26]

Quantitative Neuroprotective Data

The following table summarizes key findings from the zebrafish AD model study on C3X.

| Biological Activity | Assay | Model System | Key Finding | Reference |

| Neuroprotection | Locomotor Activity | AlCl3-induced Zebrafish | Ameliorated locomotor impairments | [5] |

| AChE Inhibition | AChE Activity Assay | AlCl3-induced Zebrafish Brain | Significantly suppressed AChE activity | [5] |

| Antioxidant | Oxidative Stress Markers | AlCl3-induced Zebrafish Brain | Increased SOD/GSH, decreased MDA | [5] |

Experimental Protocols

This in vivo model is used for rapid screening of neuroprotective compounds.

-

Induction: Expose zebrafish larvae to a solution of aluminum chloride (AlCl3) for a specified period to induce neurotoxicity, which mimics some aspects of AD pathology. [5]2. Treatment: Concurrently or subsequently, treat groups of zebrafish with different concentrations of this compound. Include a positive control group (e.g., treated with Donepezil) and a negative control group (AlCl3 only). [5]3. Behavioral Analysis: After the treatment period, analyze the locomotor activity of individual zebrafish using an automated tracking system. Parameters such as total distance moved and velocity are recorded to assess cognitive and motor function. [5]4. Biochemical Analysis: Following behavioral tests, collect brain tissue from the zebrafish for biochemical assays.

This protocol assesses the antioxidant effect of C3X in brain tissue.

-

Tissue Homogenization: Homogenize zebrafish brain tissue in an appropriate ice-cold buffer.

-

Assays: Use the resulting homogenate to perform commercially available colorimetric assays to measure:

-

Malondialdehyde (MDA) content: An indicator of lipid peroxidation.

-

Superoxide Dismutase (SOD) activity: A key antioxidant enzyme.

-

Glutathione (GSH) levels: A critical non-enzymatic antioxidant. [5]3. Data Normalization: Normalize the results to the total protein content of the homogenate.

-

Visualization: Neuroprotection Experimental Workflow

Conclusion and Future Directions

This compound, as a representative member of the cyanidin glycoside family, demonstrates significant potential as a multi-target therapeutic agent. The available evidence, both direct and inferred from closely related structures, strongly supports its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Its ability to modulate fundamental cellular pathways, particularly the NF-κB and intrinsic apoptosis pathways, underscores its relevance for drug development in oncology, neurodegenerative disorders, and chronic inflammatory diseases.

While the existing research is promising, further investigation is required. Future studies should focus on:

-

Directly quantifying the biological activities of pure this compound in a wider range of in vitro assays to establish precise IC50 values.

-

Elucidating its effects on other important signaling pathways, such as Nrf2 and MAPK.

-

Evaluating its efficacy, bioavailability, and safety in preclinical mammalian models to validate the findings from cell-based and zebrafish studies.

Continued research into this compound will be crucial for translating its therapeutic potential into clinical applications for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyanidin as potential anticancer agent targeting various proliferative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. discover.library.noaa.gov [discover.library.noaa.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Total Phenolic, Anthocyanin, Catechins, DPPH Radical Scavenging Activity, and Toxicity of Lepisanthes alata (Blume) Leenh - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. kamiyabiomedical.com [kamiyabiomedical.com]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. content.abcam.com [content.abcam.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 25. Neuroprotective effects of cyanidin 3-O-glucopyranoside on amyloid beta (25-35) oligomer-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cyanidin-3-O-glucoside protects the brain and improves cognitive function in APPswe/PS1ΔE9 transgenic mice model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant and Radical Scavenging Mechanisms of Cyanidin 3-xyloside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-xyloside, an anthocyanin found in various pigmented plants, is recognized for its potential antioxidant properties. This technical guide delves into the core mechanisms underlying its ability to scavenge free radicals and mitigate oxidative stress. By examining its structural features and comparing them with related, well-studied cyanidin glycosides, we can infer its antioxidant capacity. This document provides a comprehensive overview of the primary antioxidant assays (DPPH, ABTS, and ORAC), including detailed experimental protocols, and explores the potential signaling pathways that may be modulated by this class of compounds. While direct quantitative antioxidant data for Cyanidin 3-xyloside is limited in publicly available literature, this guide synthesizes existing knowledge on closely related compounds to provide a robust framework for its evaluation.

Introduction: The Antioxidant Potential of this compound

Anthocyanins, the pigments responsible for the red, purple, and blue hues in many fruits and vegetables, are a subclass of flavonoids renowned for their antioxidant capabilities. Cyanidin is one of the most common anthocyanidin cores, and its glycosidic forms, such as this compound, are of significant interest for their potential health benefits, including the prevention of diseases associated with oxidative stress.

The antioxidant and radical scavenging activity of cyanidin glycosides is primarily attributed to their chemical structure. The presence of hydroxyl groups on the B-ring of the cyanidin backbone allows for the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals. The type and position of the sugar moiety attached to the cyanidin core can influence the stability and antioxidant capacity of the molecule. While extensive research is available for cyanidin-3-O-glucoside (C3G), a closely related compound, specific data for this compound is less abundant. However, the foundational principles of their antioxidant action are expected to be similar.

Core Radical Scavenging Mechanisms

The primary mechanisms by which this compound is presumed to exert its antioxidant effects are through:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the cyanidin structure can donate a hydrogen atom to a free radical, thereby neutralizing it.

-

Single Electron Transfer (SET): The molecule can donate an electron to a free radical, which is then followed by proton transfer from the surrounding medium.

The efficiency of these mechanisms is dictated by the number and arrangement of hydroxyl groups and the overall electronic configuration of the molecule.

Quantitative Analysis of Antioxidant Activity

Table 1: Antioxidant Activity of Cyanidin-3-O-glucoside (C3G)

| Assay | Metric | Value for C3G | Reference Compound | Value for Reference |

| LDL Oxidation | IC50 | 6.5 µM | Resveratrol | 34 µM |

| LDL Oxidation | IC50 | 6.5 µM | Ascorbic Acid | 212 µM |

| 2D Cell Culture | IC50 | 0.19 mg/mL | - | - |

| 3D Cell Culture | IC50 | 0.25 mg/mL | - | - |

Note: The data presented is for Cyanidin-3-O-glucoside (C3G) and is intended to serve as a proxy for the potential activity of this compound. Direct experimental validation for this compound is required.

Detailed Experimental Protocols for Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

-

Reaction Mixture: Add a defined volume of the sample solution to the DPPH solution. A control is prepared using the solvent instead of the sample solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Experimental Workflow:

Caption: Workflow for the ABTS radical cation decolorization assay.

Methodology:

-

Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: A small volume of the sample is added to the ABTS•+ working solution, and the absorbance is recorded after a set time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the substance under investigation.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Experimental Workflow:

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Methodology:

-

Reagent Preparation: Prepare working solutions of the fluorescent probe (fluorescein), the radical initiator (AAPH), and the standard (Trolox).

-

Reaction Setup: In a 96-well plate, the sample or standard is mixed with the fluorescein solution and incubated at 37°C.

-

Initiation and Measurement: The reaction is initiated by the addition of AAPH, and the fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

-

Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The ORAC value is expressed as Trolox equivalents.

Modulation of Cellular Signaling Pathways

While direct evidence for this compound is pending, studies on the closely related Cyanidin-3-O-glucoside (C3G) have demonstrated its ability to modulate key signaling pathways involved in the cellular antioxidant response and inflammation. It is plausible that this compound may exert similar effects.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes. Studies on C3G suggest that it can activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Caption: Postulated activation of the Nrf2 signaling pathway by this compound.

MAPK and AMPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) and AMP-activated protein kinase (AMPK) signaling pathways are also implicated in the cellular response to oxidative stress. Research on C3G indicates that it can modulate these pathways, which are involved in inflammation, cell survival, and energy metabolism. For instance, C3G has been shown to suppress the activation of certain MAPK pathways in response to inflammatory stimuli.[2] Furthermore, C3G can activate AMPK, a key regulator of cellular energy homeostasis, which can indirectly influence oxidative stress levels.

Conclusion and Future Directions

This compound possesses the structural characteristics of a potent antioxidant. While direct quantitative data on its radical scavenging capacity is currently limited, the extensive research on the closely related Cyanidin-3-O-glucoside provides a strong basis for inferring its mechanisms of action. These likely involve direct scavenging of reactive oxygen species through hydrogen atom and single electron transfer, as well as the potential modulation of crucial cellular signaling pathways such as Nrf2, MAPK, and AMPK.

For researchers and drug development professionals, this guide provides the necessary theoretical framework and detailed experimental protocols to rigorously evaluate the antioxidant and radical scavenging properties of this compound. Future research should focus on generating specific quantitative data for this compound using the standardized assays outlined herein and elucidating its precise interactions with cellular signaling pathways to fully unlock its therapeutic potential.

References

Cyanidin 3-Xyloside: A Technical Guide to its Role in Plant Physiology and Color

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin (B77932) 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for a range of red, purple, and blue pigmentation in various plant tissues.[1] As a glycoside of cyanidin, it consists of the cyanidin aglycone linked to a xylose sugar moiety. This modification significantly impacts its stability, solubility, and ultimately its biological function within the plant. This technical guide provides an in-depth overview of the role of cyanidin 3-xyloside in plant physiology, its contribution to color, and detailed experimental protocols for its study.

Role in Plant Physiology

This compound plays a multifaceted role in plant physiology, primarily centered around its antioxidant properties and its function as a signaling molecule.

Antioxidant Activity and Stress Response

Like other anthocyanins, this compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress within plant cells.[2] This antioxidant capacity is crucial for protecting cellular structures, including DNA, proteins, and lipids, from damage induced by various biotic and abiotic stressors.[2] Plants accumulate anthocyanins, including this compound, in response to environmental challenges such as high light intensity, UV radiation, temperature extremes, and pathogen attack. This accumulation is a key component of the plant's defense mechanism, helping to mitigate cellular damage and enhance survival.

Signaling and Regulation

The biosynthesis of this compound is tightly regulated by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 families. These transcription factors form a regulatory complex (MBW complex) that activates the expression of structural genes involved in the anthocyanin biosynthesis pathway. Environmental cues and developmental signals modulate the activity of these transcription factors, thereby controlling the spatial and temporal accumulation of this compound.

Contribution to Plant Color

The color imparted by this compound is largely dependent on the pH of the vacuole where it accumulates. In acidic conditions, it typically appears red, while in neutral to alkaline conditions, the color can shift towards purple and blue hues. The final color of a plant tissue is a result of the specific anthocyanin profile, the concentration of these pigments, the vacuolar pH, and the presence of co-pigments such as other flavonoids and metal ions. Cyanidin-based anthocyanins are key contributors to the "black" or deep purple appearance of many fruits and flowers, which is often a result of a high concentration of these pigments.

Quantitative Data

The concentration of this compound varies significantly among different plant species and even between different tissues of the same plant. The following table summarizes the reported concentrations of this compound in various fruits.

| Plant Species | Common Name | Tissue | Concentration (mg/100g Fresh Weight) | Reference(s) |

| Aronia melanocarpa | Black Chokeberry | Fruit | 45.90 | [2] |

| Rubus spp. | Blackberry, Raspberry | Fruit | Not specified | [1] |

| Malus pumila | Apple | Fruit | Not specified | [1] |

Biosynthesis of this compound

This compound is synthesized through the well-characterized anthocyanin biosynthesis pathway, a branch of the general flavonoid pathway.

Signaling Pathway

The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the cyanidin aglycone. The final step in the formation of this compound is the glycosylation of cyanidin at the 3-hydroxyl position with a xylose molecule, a reaction catalyzed by a specific UDP-xylose:anthocyanidin 3-O-xylosyltransferase.

Caption: Generalized anthocyanin biosynthesis pathway leading to this compound.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of anthocyanins, including this compound, from plant tissues.

Materials:

-

Fresh or freeze-dried plant material

-

Acidified methanol (B129727) (e.g., methanol with 0.1% HCl or 1% formic acid)

-

Mortar and pestle or homogenizer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (C18)

Procedure:

-

Homogenize a known weight of the plant material in acidified methanol.

-

Centrifuge the homogenate to pellet the solid debris.

-

Collect the supernatant.

-

Repeat the extraction of the pellet with fresh acidified methanol until the solvent is colorless.

-

Pool the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C.

-

For purification, the concentrated extract can be passed through a C18 SPE cartridge. Wash the cartridge with acidified water to remove sugars and other polar compounds.

-

Elute the anthocyanins from the cartridge with acidified methanol.

-

Dry the purified extract under a stream of nitrogen gas and store at -20°C or below in the dark.

Caption: General workflow for the extraction and purification of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC-DAD method for the quantification of this compound.

Instrumentation:

-

HPLC system with a diode array detector (DAD)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

-

Mobile Phase A: Aqueous solution with 5% formic acid

-

Mobile Phase B: Acetonitrile with 5% formic acid

-

This compound standard

Procedure:

-

Prepare a stock solution of the this compound standard of known concentration.

-

Create a series of standard dilutions to generate a calibration curve.

-

Dissolve the extracted and purified sample in the initial mobile phase composition.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Set the DAD to monitor at the maximum absorbance wavelength for this compound (typically around 520 nm).

-

Inject the standards and the sample onto the HPLC system.

-

Use a gradient elution program, for example:

-

0-5 min: 10% B

-

5-20 min: 10-30% B

-

20-25 min: 30-50% B

-

25-30 min: 50-10% B

-

30-35 min: 10% B

-

-

Identify the this compound peak in the sample chromatogram by comparing the retention time and UV-Vis spectrum with the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol describes the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the antioxidant capacity of this compound.

Materials:

-

DPPH solution in methanol (e.g., 0.1 mM)

-

Methanol

-

This compound extract or standard

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of dilutions of the this compound extract or standard in methanol.

-

In a test tube or microplate well, mix a specific volume of the sample dilution with a specific volume of the DPPH solution.

-

Prepare a blank sample containing methanol instead of the sample.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Stability of this compound

The stability of this compound is influenced by several factors, including pH, temperature, and light. Generally, anthocyanins are more stable in acidic conditions and degrade at neutral and alkaline pH.[3] Elevated temperatures and exposure to light can also accelerate the degradation of this compound.[3] The glycosylation with xylose at the 3-position enhances its stability compared to the cyanidin aglycone.

Conclusion

This compound is a significant anthocyanin contributing to the color and physiological resilience of many plants. Its potent antioxidant properties underscore its importance in plant stress responses. The methodologies outlined in this guide provide a framework for the extraction, quantification, and functional analysis of this compound, facilitating further research into its diverse roles in plant biology and its potential applications in various industries.

References

The Discovery, Isolation, and Biological Significance of Cyanidin 3-Xyloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-xyloside, a naturally occurring anthocyanin, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the history of its discovery, detailed methodologies for its isolation and purification from natural sources, and an exploration of its biological activities with a focus on relevant signaling pathways. Quantitative data from key studies are summarized, and experimental workflows are visually represented to facilitate understanding and further research in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Anthocyanins, a class of water-soluble flavonoids, are responsible for the vibrant red, purple, and blue pigmentation in many plants. Beyond their role as natural colorants, these compounds have been extensively studied for their antioxidant, anti-inflammatory, and potential disease-preventing properties. Cyanidin 3-xyloside is a specific anthocyanin composed of a cyanidin aglycone linked to a xylose sugar moiety. While not as extensively studied as its close relative, cyanidin 3-O-glucoside (C3G), emerging research suggests that this compound possesses unique biological activities that warrant further investigation. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers.

History of Discovery

The first documented account of this compound dates back to 1934, in a publication by MacDowell, Robinson, and Todd.[1][2] Their work, "Experiments on the synthesis of anthocyanins. Part XVIII. This compound and 3 : 7- and 5 : 7-diglucosides," detailed the chemical synthesis of the compound.[1][2] This seminal paper established the chemical structure of this compound and laid the groundwork for its future identification in natural sources. While this initial report focused on its synthesis, it was a critical first step that enabled subsequent researchers to identify and isolate this anthocyanin from various plant species.

Natural Occurrence

This compound is found in a variety of plant sources, contributing to their rich coloration. It has been identified in the hulls of purple sunflower, as well as in various berries and fruits.[3] Notably, it is one of the four main cyanidin glycosides present in black chokeberry (Aronia melanocarpa), alongside cyanidin 3-galactoside, cyanidin 3-glucoside, and cyanidin 3-arabinoside.[4] Its presence has also been reported in Vitis aestivalis (summer grape) and Ribes nigrum (blackcurrant).

Isolation and Purification: Experimental Protocols

The isolation of high-purity this compound is essential for accurate biological and pharmacological studies. The following protocol is a detailed methodology adapted from studies on its extraction from Aronia melanocarpa berries.

Extraction

-

Sample Preparation: Fresh or frozen Aronia melanocarpa berries are lyophilized and ground into a fine powder.

-

Solvent System: The powdered berries are extracted with methanol (B129727) containing 0.1% trifluoroacetic acid (TFA) (v/v). The acidic conditions are crucial for maintaining the stability of the anthocyanin in its flavylium (B80283) cation form.

-

Extraction Procedure: The extraction is typically performed at room temperature with continuous stirring for several hours. The process is repeated multiple times to ensure maximum yield.

-

Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation.

Purification

A multi-step chromatographic approach is employed to isolate this compound from the crude extract.

-

Solid-Phase Extraction (SPE): The concentrated extract is first passed through a C18 SPE cartridge to remove sugars and other polar impurities. The anthocyanin fraction is eluted with acidified methanol.

-

Column Chromatography: Further purification is achieved using column chromatography. A common choice is a Sephadex LH-20 column.

-

Mobile Phase: A step gradient of methanol in water (both containing 0.1% TFA) is used for elution. For instance, an initial elution with 15% methanol can be followed by a step to 30% methanol.

-

Fraction Collection: Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC) at 520 nm.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, a final purification step using preparative HPLC with a C18 column is often necessary.

-